molecular formula C6H9FeNO7+ B1672601 Ferric ammonium citrate CAS No. 1185-57-5

Ferric ammonium citrate

Cat. No.: B1672601
CAS No.: 1185-57-5
M. Wt: 262.98 g/mol
InChI Key: FRHBOQMZUOWXQL-UHFFFAOYSA-L
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Description

Ferric ammonium citrate (FAC) is a coordination complex composed of ferric iron (Fe³⁺), ammonium (NH₄⁺), and citrate ions (C₆H₅O₇³⁻). Its chemical formula is often represented as C₆H₁₁FeNO₇⁺·xH₂O, with variable hydration states (typically 3–4 water molecules). FAC exists in two forms: a reddish-brown granular variant (higher iron content, ~20–22%) and a green scale-like variant (higher citrate content, ~75%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric ammonium citrate can be synthesized by dissolving ferric hydroxide in citric acid, followed by neutralization with ammonium hydroxide. The reaction typically involves heating the mixture to around 60°C to 80°C, followed by cooling and crystallization .

Industrial Production Methods:

    Dissolution and Neutralization: Ferric hydroxide is dissolved in citric acid, and the solution is neutralized with ammonium hydroxide.

    Oxidation: The ferrous citrate formed is oxidized using hydrogen peroxide to ensure no ferrous ions remain.

    Filtration and Concentration: The solution is filtered to remove impurities and concentrated to a pasty consistency.

    Drying: The concentrated paste is dried at around 80°C to obtain the final product

Chemical Reactions Analysis

Types of Reactions: Ferric ammonium citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Stability and Formulation

Ferric ammonium citrate has been identified as an important component in the formulation of drug delivery systems. It has been shown to influence the stability of drug products, particularly in high-concentration solutions of monoclonal antibodies. In a study, this compound was found to affect aggregate growth rates during accelerated stability studies, leading to the development of new media formulations that reduced aggregate formation in various cell lines producing recombinant antibodies .

Table 1: Impact of this compound on Drug Stability

Study ReferenceDrug TypeEffect on Stability
Monoclonal AntibodiesReduced aggregate growthImproved formulation stability
Osteoporosis ModelEnhanced osteoblast functionPotential therapeutic application

1.2 Nutraceuticals and Dietary Supplements

In nutrition, this compound is often used as an iron supplement due to its bioavailability and efficacy in treating iron deficiency anemia. It can be included in fortified foods, such as infant cereals, where it provides essential iron without significantly altering taste or texture .

Table 2: Nutritional Applications of this compound

ApplicationIron Content (mg)Population TargetedNotes
Infant CerealsVaries by productInfantsEnhances iron intake
Dietary Supplements64 mg/tabletAnemic patientsRecommended dosage varies

Biochemical Applications

2.1 Cell Culture and Research

This compound is utilized in cell culture media to promote cell growth and differentiation. For instance, it has been employed in studies mimicking osteoporosis in vitro, where it contributed to osteoblast identification through mineralization processes .

Table 3: Biochemical Applications

ApplicationCell TypeRole of this compound
Osteoblast CultureMC3T3-E1 CellsPromotes mineralization
Bacterial GrowthH2S-producing BacteriaNutrient source for growth

Industrial Applications

3.1 Water Treatment

This compound is also explored for its potential in wastewater treatment processes due to its ability to precipitate phosphates and other contaminants effectively.

Case Studies

Case Study 1: Monoclonal Antibody Stability

In a recent study involving monoclonal antibodies, the introduction of this compound into the culture medium significantly decreased the formation of aggregates during storage. This finding highlights its role in enhancing the stability of biologics during production and storage .

Case Study 2: Nutritional Fortification

A comparative analysis of fortified infant cereals revealed that those containing this compound had improved iron absorption rates compared to those using other iron sources like ferrous sulfate. This underscores the compound's effectiveness as a dietary supplement for vulnerable populations such as infants .

Mechanism of Action

Ferric ammonium citrate exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Key Properties and Uses :

  • Solubility : Highly water-soluble, facilitating its use in pharmaceuticals and food fortification .
  • Antiviral Activity : Demonstrated inhibitory effects against influenza A virus (IAV), HIV, Zika virus (ZIKV), and Enterovirus 71 (EV71) by inducing viral membrane fusion and blocking endosomal escape .
  • Medical Applications : FDA-approved for treating hyperphosphatemia in chronic kidney disease and used as an iron supplement for anemia .
  • Industrial Uses : Food additive (anti-caking agent, acidity regulator) and contrast agent in magnetic resonance imaging (MRI) .

Ferrous Sulfate (FeSO₄)

Parameter Ferric Ammonium Citrate (FAC) Ferrous Sulfate
Bioavailability Lower (~1/3 of ferrous salts) due to Fe³⁺ form High (~3× higher than ferric salts)
Applications Hyperphosphatemia, antiviral, food additive Iron deficiency anemia
Side Effects Gastrointestinal (constipation, diarrhea) Severe GI distress (nausea, vomiting)
Mechanism Chelates phosphate; induces viral membrane fusion Direct iron absorption in duodenum

Key Difference : FAC’s antiviral activity is unique to its Fe³⁺-citrate complex, which destabilizes viral envelopes, whereas ferrous sulfate lacks such properties .

Polysaccharide-Iron Complex (PIC)

Parameter FAC Polysaccharide-Iron Complex
Structure Fe³⁺-citrate-ammonium complex Fe³⁺ bound to hydrolyzed starch
Bioavailability Moderate Comparable to ferrous sulfate
Applications Antiviral, MRI contrast, hyperphosphatemia Iron supplementation
Advantages Dual function (iron delivery + antiviral) Better tolerated in GI tract

Key Difference : PIC’s starch matrix enhances iron absorption but lacks FAC’s chelating and antiviral properties .

Sodium Citrate

Parameter FAC Sodium Citrate
Primary Role Iron delivery, antiviral, phosphate binding pH buffer, anticoagulant
Iron Content 14–22% Fe³⁺ No iron
Mechanism Chelates phosphate; disrupts viral membranes Binds calcium ions

Ferric Chloride (FeCl₃)

Parameter FAC Ferric Chloride
Solubility High in water High but corrosive
Applications Pharmaceuticals, food Water treatment, etching
Safety Low toxicity at therapeutic doses Corrosive; hazardous handling

Key Difference : Ferric chloride’s industrial use contrasts with FAC’s medical applications, as FeCl₃ lacks citrate-mediated antiviral effects .

Research Findings and Mechanisms

Antiviral Activity

FAC’s antiviral action is attributed to its unique Fe³⁺-citrate stoichiometry (1:1 molar ratio). Deviations (e.g., 1:10 or 10:1) abolish activity . It induces lipid membrane fusion in viruses (e.g., IAV, HIV) and host cell vesicles, preventing viral entry . In contrast, ferrous citrate and other iron salts fail to replicate this effect due to incorrect ion pairing .

Iron Metabolism

FAC increases intracellular iron levels, upregulating ferritin (iron storage protein) and NADH dehydrogenase, while iron chelators like desferrioxamine (DFO) suppress these genes . This contrasts with ferrous sulfate, which primarily targets hemoglobin synthesis .

Biological Activity

Ferric ammonium citrate (FAC) is a compound that has garnered significant attention in the fields of medicine and biology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and the implications of its use in various biological contexts, supported by case studies and research findings.

Overview of this compound

This compound is a complex of iron(III) with ammonium and citrate ions. It serves multiple roles, particularly as an iron supplement and a contrast agent in medical imaging. Its ability to modulate various biological processes makes it a subject of extensive research.

1. Immune Modulation

This compound has been shown to influence immune responses, particularly through its effects on macrophages. A study indicated that FAC upregulates PD-L1 expression in macrophages by altering their metabolic and redox status, leading to increased production of reactive oxygen species (ROS) . This modulation can enhance the immune response against tumors but may also affect the efficacy of immunotherapies in cancer patients.

2. Antiviral Properties

Research has demonstrated that FAC exhibits antiviral activity against several viruses, including Influenza A, HIV, Zika virus, and Enterovirus 71. The mechanism involves inhibiting viral fusion and blocking endosomal release through iron-dependent pathways . Notably, both the iron ion and citrate ion are essential for this antiviral capability.

3. Iron Homeostasis

FAC plays a critical role in iron metabolism within cells. In lens epithelial cells, it significantly enhances iron uptake from transferrin and increases ferritin deposition, which is crucial for cellular protection against oxidative stress . This property is vital for maintaining iron homeostasis and preventing conditions associated with iron deficiency or overload.

Case Study 1: Antiviral Activity

In a study involving human lung epithelial cells infected with Influenza A virus, FAC treatment resulted in a marked reduction in viral replication and associated inflammatory responses. The treatment not only inhibited viral load but also improved survival rates in animal models .

Case Study 2: Liver Injury

Another investigation focused on the effects of iron overload induced by FAC on liver cells. The results showed that high concentrations of FAC led to increased oxidative stress and apoptosis through ROS pathways. This finding highlights the dual nature of FAC as both a therapeutic agent and a potential risk factor for liver toxicity under certain conditions .

Research Findings

Study Findings Implications
Choi et al. (2022)FAC upregulates PD-L1 in macrophagesPotential impact on cancer therapy efficacy
Cell Discovery (2018)FAC inhibits multiple viral infectionsCould be used as a therapeutic agent against viral diseases
Zhang et al. (2015)Induces oxidative stress leading to apoptosis in liver cellsRisks associated with high doses in clinical settings

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ferric ammonium citrate in laboratory settings?

this compound requires strict safety measures due to its irritant properties. Key protocols include:

  • Use Nitrile or Natural Rubber gloves and Tyvek® protective clothing to prevent skin contact .
  • Employ eye wash fountains and emergency showers in case of exposure .
  • Ensure local exhaust ventilation to maintain airborne concentrations below recommended exposure limits .
  • Prohibit eating, drinking, or smoking in areas where the compound is handled .
  • Train personnel on spill management, including using water spray to cool containers and collecting spills in sealed containers .

Q. How can researchers characterize the chelation properties of this compound?

this compound is a non-stoichiometric complex where Fe³⁺ ions are coordinated by citrate ligands, forming a stable, water-soluble structure. Methodological approaches include:

  • UV-Vis spectroscopy to analyze iron-citrate coordination bands (e.g., absorption peaks at 250–300 nm) .
  • Titration with potassium iodide to quantify free Fe³⁺ ions via iodometric assays .
  • X-ray diffraction (XRD) to study crystalline structure variations between green (Fe: 14.5–16%) and brown (Fe: 16.5–18.5%) forms .

Q. What methodologies are effective for detecting iron distribution in biological systems after this compound administration?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify total iron in tissues .
  • Histochemical staining (e.g., Prussian blue) to localize iron deposits in bone or liver sections .
  • ELISA for serum ferritin levels to assess systemic iron accumulation .

Q. How should researchers select appropriate animal models to study iron accumulation using this compound?

  • Ovariectomized (OVX) rats are validated for studying postmenopausal osteoporosis and iron-related bone loss. Example protocol:

  • Administer 90–180 mg/kg this compound via intraperitoneal injection twice weekly for 9 weeks .
  • Monitor serum markers (osteocalcin, β-CTX) and bone microarchitecture via micro-CT .

Advanced Research Questions

Q. What mechanisms link this compound-induced iron accumulation to osteoporosis in preclinical models?

Iron overload exacerbates bone loss via:

  • Oxidative stress : Fe³⁺ participates in Fenton reactions, generating reactive oxygen species (ROS) that inhibit osteoblast differentiation and promote osteoclast activity .
  • Altered bone turnover : Elevated β-CTX (bone resorption marker) and reduced bone volume fraction (BV/TV) observed in OVX rats .
  • Cellular apoptosis : ROS activate c-jun kinase/FoxO pathways, reducing osteoblast proliferation .

Q. How can researchers resolve contradictions in data on iron's dual role in bone metabolism?

Iron exhibits dose-dependent effects:

  • Low doses (e.g., 90 mg/kg) may partially rescue anemia-induced bone loss by supporting erythropoiesis.
  • High doses (e.g., 180 mg/kg) overwhelm iron-binding capacity, leading to oxidative damage and trabecular thinning .
  • Experimental variables : Strain-specific responses (e.g., SD vs. Wistar rats) and intervention duration must be standardized .

Q. What advanced imaging techniques are suitable for studying this compound in cellular iron metabolism?

  • Single-molecule fluorescence imaging to track mRNA translation dynamics under iron-replete conditions (e.g., 150 mM this compound for 2–4 hours) .
  • Cryo-electron microscopy to visualize iron-citrate complexes in intracellular compartments.

Q. How does this compound induce ferroptosis in cancer research, and what are key experimental considerations?

  • Mechanism : Inhibits GPX4-GSS/GSR-GGT axis, depleting glutathione and increasing lipid peroxidation .
  • Dosage : Use >98% purity this compound at 10–50 μM in cell culture .
  • Validation : Measure malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) as lipid peroxidation markers.

Properties

Key on ui mechanism of action

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity.

CAS No.

1185-57-5

Molecular Formula

C6H9FeNO7+

Molecular Weight

262.98 g/mol

IUPAC Name

azanium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)

InChI

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-2

InChI Key

FRHBOQMZUOWXQL-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Fe+3]

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Fe+3]

Appearance

Solid powder

density

1.8 at 68 °F (USCG, 1999) - Denser than water;  will sink
Specific gravity: 1.8 at 20 °C/4 °C (solid)

Key on ui other cas no.

2338-05-8
3522-50-7
28633-45-6
1185-57-5
23383-11-1

physical_description

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.
Exists in two forms;  Brown hydrated form is garnet-red or brownish-yellow solid;  Green hydrated form is green deliquescent solid;  Soluble in water;  [Merck Index] Brown crystalline solid;  [MSDSonline]

Pictograms

Irritant

Purity

Reagent grade (or refer to the Certificate of Analysis)

Related CAS

1185-57-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ferric citrate
ferric citrate anhydrous
ferric citrate dihydrate
ferric citrate hydrate
ferric citrate iron(+3) salt
ferric citrate trihydrate
ferric citrate, 59Fe-labeled cpd
ferric citrate, iron salt, 59Fe-labeled cpd
ferric-citric acid
iron(III) citrate
JTT-751
zerenex

Origin of Product

United States

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Chlorooxoacetate
Ferric ammonium citrate
Chlorooxoacetate
Ferric ammonium citrate
Chlorooxoacetate
Ferric ammonium citrate
Chlorooxoacetate
Ferric ammonium citrate
Chlorooxoacetate
Ferric ammonium citrate
Chlorooxoacetate
Ferric ammonium citrate

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